Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate
CAS No.: 794552-42-4
Cat. No.: VC21487994
Molecular Formula: C20H16O6S
Molecular Weight: 384.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794552-42-4 |
|---|---|
| Molecular Formula | C20H16O6S |
| Molecular Weight | 384.4g/mol |
| IUPAC Name | dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate |
| Standard InChI | InChI=1S/C20H16O6S/c1-23-13-7-10-19(24-2)20(12-13)27(21,22)26-14-8-9-18-16(11-14)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3 |
| Standard InChI Key | UPQSOURIMPOXSW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Introduction
Chemical Properties and Structure
Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate (CAS No. 794552-42-4) is characterized by its specific molecular composition and structural features that contribute to its chemical behavior and potential applications.
Structural Characteristics
The molecular structure of Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate consists of two primary components:
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A dibenzofuran core – a tricyclic aromatic structure comprising two benzene rings fused to a central furan ring
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A 2,5-dimethoxybenzenesulfonate group – featuring methoxy substituents at positions 2 and 5 of the benzene ring, connected to the dibenzofuran through a sulfonate linkage
This unique structural combination creates a molecule with distinct chemical reactivity patterns and potential for specific molecular interactions that could be exploited in various applications.
Comparison with Related Compounds
Examining structurally similar compounds provides valuable insights into the potential properties and applications of Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate.
Structural Analogs
Several compounds share structural similarities with Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate, with variations in functional groups or core structures:
Structure-Property Relationships
The structural differences between Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate and its analogs likely influence several key properties:
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Solubility profile: The methoxy groups in Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate likely enhance solubility in polar solvents compared to non-methoxylated analogs like Dibenzo[b,d]furan-2-yl benzenesulfonate.
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Electronic distribution: The electron-donating nature of the methoxy groups affects the electronic character of the molecule, potentially altering its reactivity patterns and binding affinity to biological targets.
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Hydrogen bonding capacity: The methoxy substituents provide additional hydrogen bond acceptor sites, potentially enhancing interactions with biological targets such as proteins or nucleic acids.
Current Research Status and Future Directions
Research specifically focused on Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate remains in early stages, with significant opportunities for further investigation.
Knowledge Gaps
Several areas warrant further investigation regarding Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate:
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Comprehensive characterization of physical and chemical properties
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Development of efficient and scalable synthesis methods
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Systematic evaluation of biological activities
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Exploration of structure-activity relationships
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Assessment of potential applications in materials science
Promising Research Directions
Future research on Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate could profitably focus on:
Medicinal Chemistry Investigations
Systematic screening against various biological targets would help identify potential therapeutic applications. Particular attention might be given to:
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Antimicrobial activity against drug-resistant pathogens
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Anticancer effects against various cell lines
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Anti-inflammatory properties
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Neuroprotective effects
Materials Science Applications
The compound's structural features suggest potential applications in:
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Development of novel organic electronic materials
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Design of specialized polymers incorporating the dibenzofuran structure
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Creation of materials with specific crystalline arrangements
Synthetic Methodology Development
Improved synthetic methods could facilitate more efficient production of Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate and related compounds:
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Green chemistry approaches with reduced environmental impact
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Scalable synthesis methods suitable for larger-scale production
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Regioselective functionalization strategies for dibenzofuran derivatives
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